Mivacurium chloride
Overview
Description
Mivacurium chloride is a synthetic bis-benzylisoquinolinium diester, rapidly hydrolyzed by plasma cholinesterase. It is a non-depolarizing neuromuscular blocking agent, notable for its short-acting effects (Savarese et al., 1988).
Synthesis Analysis
Mivacurium chloride is synthesized as a chiral precursor, typically through chiral resolution of racemic 5′-methoxylaudanosine or asymmetric transfer hydrogenation followed by reductive methylation. A novel one-pot synthetic step has been developed for the synthesis of racemic 5′-methoxylaudanosine, with high enantioselectivity achieved through further purification (Vilhanová et al., 2013).
Molecular Structure Analysis
Mivacurium chloride contains three non-interchangeable stereoisomers: trans-trans (57%), cis-trans (37%), and cis-cis (6%). The trans-trans and cis-trans isomers are short-acting, while the cis-cis isomer has a longer effect but less neuromuscular blocking potency (Hunter, 1995).
Chemical Reactions and Properties
Mivacurium chloride undergoes hydrolysis in vitro by purified human plasma cholinesterase. Its rate of metabolism in plasma follows first-order kinetics with the Michaelis-Menten constant (Km) and maximum velocity (Vmax) indicating substantial hydrolysis rates (Cook et al., 1989).
Physical Properties Analysis
The physical properties of mivacurium chloride, particularly its pharmacokinetics, have been extensively studied. The elimination half-lives of its isomers vary significantly, with the cis-cis isomer showing a markedly longer half-life compared to the trans-trans and cis-trans isomers. This difference in half-lives influences its pharmacokinetic behavior and clinical duration of action (Lacroix et al., 1997).
Chemical Properties Analysis
The chemical properties of mivacurium chloride, particularly its enzymatic degradation kinetics, have been evaluated using potentiometric sensors. The kinetic parameters like Km and Vmax have been estimated in vitro, demonstrating its rapid metabolism by plasma cholinesterase. The rapid appearance of mivacurium metabolites in plasma following administration confirms its substantial hydrolysis by cholinesterases (Abdel-Moety et al., 2020).
Scientific Research Applications
Anesthesia for Surgery : Mivacurium chloride is effective in prolonging relaxation time during intermediate-segment surgery without haemodynamic repercussions. It is suitable for myasthenic, anephric, geriatric, or hepatic failure patients (Sandoval-Magallanes & López-Herranz, 2000).
Day Surgery and Neurosurgery : It is a short-acting, nondepolarizing muscle relaxant with rapid metabolism, ideal for use in anesthesia for day surgery and neurosurgery, without neurotoxic effects (Xian-fu Lu, 2010).
Propofol-Nitrous Oxide Anesthesia : Safe and effective as a neuromuscular blocking agent during this type of anesthesia. Recovery time is significantly reduced by edrophonium (Wrigley, Jones, Harrop‐Griffiths, & Platt, 1992).
ASA Physical Status I-II Anesthesia : Effective in blocking muscle twitches with characteristics of a short-acting, nondepolarizing neuromuscular blocker (Savarese et al., 1988).
Laryngeal Mask Airway Insertion : Low-dose mivacurium aids in the insertion of the laryngeal mask airway and reduces the incidence of postoperative sore throat (Chui & Cheam, 1998).
Bladder Cancer Treatment : In bladder cancer treatment, it shows quick effect, good muscle relaxant properties, and easy clearance post-surgery, suggesting its potential for wider clinical application (Y. We, 2014).
Comparative Studies with Other Agents : When compared with vecuronium and atracurium, mivacurium chloride infusion shows similar recovery times but with shorter durations (Ali et al., 1988).
Use in Pediatrics : It is a safe and effective neuromuscular blocker in children during anesthesia with halothane or narcotics (Goudsouzian et al., 1989).
Safety And Hazards
Future Directions
Mivacurium has been reported to be especially useful in the pediatric population, especially for shorter cases, and infusions can be used for longer cases without inducing tachyphylaxis . As it is rapidly metabolized by pseudocholinesterase (PChE), mivacurium does usually not require a specific reversal agent to offset its actions at the end of surgery . Despite other NMBA being available on the market and its side effects, mivacurium may still be a useful agent in short cases, particularly in the pediatric population .
properties
IUPAC Name |
bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate;dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H80N2O14.2ClH/c1-59(25-21-41-35-47(63-3)49(65-5)37-43(41)45(59)29-39-31-51(67-7)57(71-11)52(32-39)68-8)23-17-27-73-55(61)19-15-13-14-16-20-56(62)74-28-18-24-60(2)26-22-42-36-48(64-4)50(66-6)38-44(42)46(60)30-40-33-53(69-9)58(72-12)54(34-40)70-10;;/h13-14,31-38,45-46H,15-30H2,1-12H3;2*1H/q+2;;/p-2/b14-13+;;/t45-,46-,59?,60?;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSYWJSZGVOIJW-ONUALHDOSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CCC=CCCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)CCCOC(=O)CC/C=C/CCC(=O)OCCC[N+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)C.[Cl-].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H80Cl2N2O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046649 | |
Record name | Mivacurium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1100.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mivacurium chloride | |
CAS RN |
106861-44-3 | |
Record name | Mivacurium chloride [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106861443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mivacurium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis[3-[(1R)-6,7-dimethoxy-2-methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propyl] (E)-oct-4-enedioate dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.